
(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one is an organic compound characterized by the presence of a hydroxyl group at the third carbon, a methyl group at the sixth carbon, and two double bonds at the fifth and eighth positions of a nine-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a precursor compound using specific catalysts and reagents. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of a suitable β-ketoester to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as substrate preparation, catalytic reduction, and purification through techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) can be used in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may exert its effects through modulation of enzyme activity, alteration of metabolic pathways, or interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
(3R)-3-Hydroxy-6-methylnona-5,8-dien-2-one: A stereoisomer with a different spatial arrangement of the hydroxyl group.
3-Hydroxy-6-methylnona-5,8-dien-2-one: A compound without the stereochemical specification at the third carbon.
6-Methylnona-5,8-dien-2-one: A compound lacking the hydroxyl group at the third carbon.
Uniqueness: (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups, along with the double bonds, provides a versatile framework for various chemical transformations and applications.
Propriétés
Numéro CAS |
503818-20-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(3S)-3-hydroxy-6-methylnona-5,8-dien-2-one |
InChI |
InChI=1S/C10H16O2/c1-4-5-8(2)6-7-10(12)9(3)11/h4,6,10,12H,1,5,7H2,2-3H3/t10-/m0/s1 |
Clé InChI |
CXSMIKLMPLITJT-JTQLQIEISA-N |
SMILES isomérique |
CC(=CC[C@@H](C(=O)C)O)CC=C |
SMILES canonique |
CC(=CCC(C(=O)C)O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



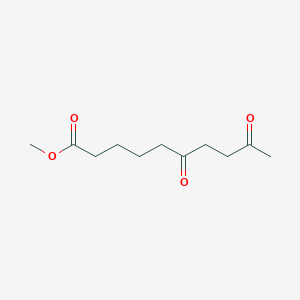
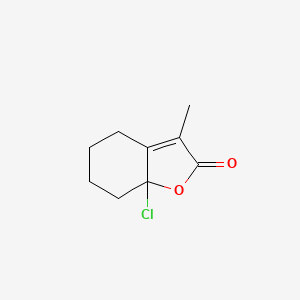

![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)

![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
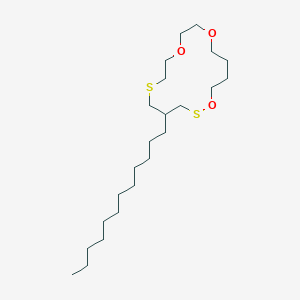
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
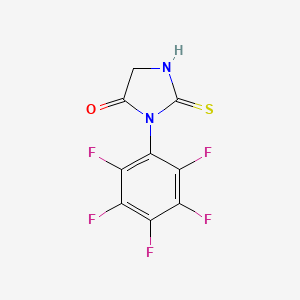
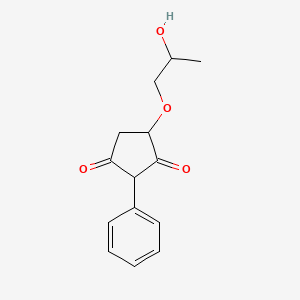

![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)
